Linotroban - 120824-08-0

Linotroban

Catalog Number: EVT-273133
CAS Number: 120824-08-0
Molecular Formula: C14H15NO5S2
Molecular Weight: 341.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Linotroban is a thromboxane A2 receptor antagonist.
Classification

Linotroban is categorized under:

  • Type: Thromboxane A2 receptor antagonist
  • Chemical Structure: Contains elements such as carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) with a molecular formula of C₁₉H₃₁N₃O₄S .
Synthesis Analysis

The synthesis of Linotroban involves several chemical reactions that typically utilize established organic chemistry techniques. While specific proprietary methods may exist, the general approach can be outlined as follows:

  1. Starting Materials: The synthesis begins with appropriate precursors that contain the necessary functional groups to form the thromboxane A2 receptor antagonist structure.
  2. Reagents and Conditions: Various reagents, such as acids or bases, may be employed to facilitate reactions such as esterification or amination. The reaction conditions, including temperature and time, are critical for optimizing yield and purity.
  3. Purification: Following synthesis, purification methods such as recrystallization or chromatography are utilized to isolate Linotroban from by-products and unreacted materials.

The specific details of these synthesis methods can vary significantly based on proprietary techniques used by pharmaceutical companies .

Molecular Structure Analysis

Linotroban's molecular structure can be analyzed through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The key features include:

  • Core Structure: The compound features a complex arrangement of rings and functional groups that confer its biological activity.
  • Functional Groups: The presence of specific functional groups allows for interaction with the thromboxane A2 receptor, influencing its pharmacological effects.
  • 3D Configuration: Computational modeling may be employed to visualize the three-dimensional conformation of Linotroban, which is crucial for understanding its binding affinity to the receptor.

The molecular weight of Linotroban is approximately 373.55 g/mol, which plays a role in its pharmacokinetics and dynamics .

Chemical Reactions Analysis

Linotroban participates in several chemical reactions that are essential for its function as a thromboxane A2 receptor antagonist:

  1. Receptor Binding: The primary reaction involves Linotroban binding to the thromboxane A2 receptor, which inhibits the receptor's activity.
  2. Metabolic Reactions: In vivo, Linotroban may undergo metabolic transformations primarily in the liver, where cytochrome P450 enzymes modify its structure, affecting its efficacy and half-life.
  3. Degradation Pathways: Understanding the degradation pathways is crucial for predicting how Linotroban behaves in biological systems over time.

These reactions are pivotal for evaluating both the therapeutic potential and safety profile of Linotroban .

Mechanism of Action

Linotroban exerts its pharmacological effects primarily through antagonism of the thromboxane A2 receptor. This mechanism involves:

  • Inhibition of Platelet Aggregation: By blocking thromboxane A2 from binding to its receptor on platelets, Linotroban reduces platelet aggregation, which is beneficial in preventing thrombotic events.
  • Vasodilation Effects: The antagonism also leads to vasodilation, improving blood flow and reducing blood pressure in certain contexts.
  • Impact on Inflammatory Responses: Thromboxane A2 is involved in inflammatory processes; thus, Linotroban may modulate inflammation indirectly through its receptor antagonism.

Research indicates that Linotroban's selectivity for the thromboxane A2 receptor enhances its therapeutic profile while minimizing side effects associated with non-selective agents .

Physical and Chemical Properties Analysis

Linotroban exhibits several notable physical and chemical properties:

These properties are critical for determining appropriate dosing forms and routes of administration .

Applications

Linotroban's primary applications lie within pharmacology and therapeutic interventions:

  1. Cardiovascular Medicine: As a thromboxane A2 receptor antagonist, it holds promise in treating conditions like hypertension and preventing stroke or myocardial infarction by reducing platelet aggregation.
  2. Research Tool: It serves as a valuable tool for studying thromboxane signaling pathways and their implications in various diseases.
  3. Potential Combination Therapies: Ongoing research explores combining Linotroban with other agents to enhance therapeutic outcomes in cardiovascular diseases.
Introduction: Linotroban in the Context of Antithrombotic Research

Therapeutic Rationale for Thromboxane Receptor Antagonism in Cardiovascular Pathologies

TP receptor activation induces platelet shape change, dense granule secretion, and sustained aggregation—critical processes in arterial thrombosis [4] [8]. Under high shear stress (e.g., stenotic arteries), collagen-exposed subendothelium recruits platelets via von Willebrand factor (vWF), while TP signaling amplifies activation and stabilizes thrombi through fibrin deposition [4] [7]. Linotroban competitively inhibits TXA₂ binding, suppressing these effects. Preclinically, it reverses renal vasoconstriction and reduced glomerular filtration induced by the TXA₂ mimetic U-46619 in conscious rats, confirming target engagement in vivo [5].

Table 1: Key Antiplatelet Mechanisms and Limitations

Drug ClassMolecular TargetLimitations in Thrombosis
Cyclooxygenase-1 (COX-1) inhibitors (e.g., aspirin)Irreversible COX-1 acetylationPartial TXA₂ suppression; residual shear-dependent thrombosis
P2Y₁₂ antagonists (e.g., clopidogrel)ADP P2Y₁₂ receptorVariable metabolism; high bleeding risk
TP receptor antagonists (e.g., Linotroban)Thromboxane A₂ receptorShear-dependent efficacy optimization required

Historical Evolution of Platelet Inhibition Strategies: Positioning Linotroban

Early antiplatelet agents like aspirin (irreversible COX inhibitor) and ticlopidine (P2Y₁₂ antagonist) demonstrated significant but incomplete protection against thrombotic events. Aspirin reduces TXA₂-mediated platelet activation by >95% but fails to inhibit thrombin or collagen pathways [4] [8]. Combination regimens (e.g., aspirin + ticlopidine) synergistically suppress platelet-rich thrombus formation under arterial shear (>90% inhibition), yet exhibit minimal efficacy against tissue factor-driven fibrin-rich thrombi [4]. This highlighted the need for agents targeting non-ADP/TXA₂ pathways.

Linotroban emerged in the 1990s among novel TP antagonists (e.g., terutroban, picotamide) designed to overcome limitations of TXA₂ suppression alone. Unlike aspirin, Linotroban blocks both TXA₂ and endoperoxide ligands at TP receptors, potentially offering broader inhibition [3] [8]. Its reversible binding differentiates it from irreversible COX inhibitors, permitting dose-titratable effects [5].

Critical Research Gaps in Shear-Dependent Pharmacodynamics of Antithrombotics

Antiplatelet efficacy is highly dependent on local hemodynamics. Under high shear (>1,000 s⁻¹), platelet adhesion transitions from integrin- to vWF-dependent mechanisms, rendering conventional agents less effective [4] [7]. Perfusion chamber studies reveal:

  • Aspirin reduces platelet thrombus volume by only 29% at 2,600 s⁻¹ [4].
  • Statins (e.g., pravastatin) indirectly attenuate intra-thrombus fibrin by suppressing tissue factor, but TP antagonists may offer complementary shear-stable effects [7].

Linotroban’s efficacy under such conditions remains underexplored. Key questions include:

  • Receptor saturation kinetics: Whether shear stress alters Linotroban’s binding affinity to TP receptors.
  • Fibrin modulation: If TP blockade reduces thrombin generation within thrombi independent of shear.
  • Combination synergy: How Linotroban complements shear-targeted agents (e.g., vWF inhibitors) [4].

Table 2: Shear-Dependent Thrombus Composition and Drug Effects

Shear Rate (s⁻¹)Thrombus CompositionAspirin EfficacyLinotroban Research Need
Low (<500)Fibrin-richModerateImpact on thrombin generation
High (>1,500)Platelet-richLimitedShear-stable receptor blockade
Pathological (>10,000)vWF/platelet-dominatedMinimalCombinatorial strategies

Objectives: Mechanistic Elucidation and Translational Optimization of Linotroban

Current research objectives focus on two domains:Mechanistic:

  • Quantify TP receptor occupancy thresholds for inhibiting shear-resistant aggregation.
  • Map crosstalk between TP and PAR-1/PAR-4 thrombin receptors during thrombus consolidation [3] [8].

Translational:

  • Develop ex vivo perfusion assays simulating stenotic arteries to optimize dosing.
  • Identify biomarkers (e.g., urinary 11-dehydro-TXB₂) for real-time monitoring of TP blockade [8].

Table 3: Linotroban Dose-Response in Reversing TXA₂ Mimetic Effects

Linotroban Dose (mg/kg/24h)GFR Change vs. ControlPAH Clearance ChangeStudy Model
0 (U-46619 alone)-38%*-42%*Conscious rat
3+29%+31%Conscious rat
10+34%+37%Conscious rat
30+41%+39%Conscious rat

Data synthesized from [5]; GFR=glomerular filtration rate; PAH=para-aminohippuric acid clearance

Properties

CAS Number

120824-08-0

Product Name

Linotroban

IUPAC Name

2-[5-[2-(benzenesulfonamido)ethyl]thiophen-2-yl]oxyacetic acid

Molecular Formula

C14H15NO5S2

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C14H15NO5S2/c16-13(17)10-20-14-7-6-11(21-14)8-9-15-22(18,19)12-4-2-1-3-5-12/h1-7,15H,8-10H2,(H,16,17)

InChI Key

ISSKMEQROMFEHL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)OCC(=O)O

Solubility

Soluble in DMSO

Synonyms

HN 11550
HN-11550
linotroban

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)OCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.